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Compound of Interest

Compound Name: Deleobuvir

Cat. No.: B607048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics

and metabolism of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis

C virus (HCV) NS5B polymerase. The information presented is collated from available scientific

literature and is intended to support research and development activities.

Introduction
Deleobuvir is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial

enzyme for viral replication. Understanding its absorption, distribution, metabolism, and

excretion (ADME) characteristics in preclinical models is vital for predicting its pharmacokinetic

profile and safety in humans. This guide summarizes key quantitative data, details

experimental methodologies, and provides visual representations of metabolic pathways and

experimental workflows.

Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of Deleobuvir has been primarily characterized in rats. While

comprehensive data in other common preclinical species such as dogs and monkeys are not

readily available in the public domain, the existing information provides valuable insights into

the disposition of this compound.
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The following table summarizes the available pharmacokinetic parameters of Deleobuvir in
rats.

Parameter Rat

Clearance (CL) 1.2 mL/min/kg

Half-life (t½) 4.4 hours

Time to Maximum Concentration (Tmax) 3.5 hours

Maximum Concentration (Cmax) 18,000 nM

Area Under the Curve (AUC) 60,000 nM*h

Oral Bioavailability (F)
Not explicitly quantified in the provided search

results

Data sourced from publicly available information from Boehringer Ingelheim.[1][2]

Metabolism of Deleobuvir
Deleobuvir undergoes significant metabolism, with key biotransformations occurring in the liver

and the gastrointestinal tract. The primary metabolic pathways involve reduction and

glucuronidation.

Major Metabolites
Two major metabolites of Deleobuvir have been identified in preclinical and clinical studies:

CD 6168: This metabolite is formed through the reduction of the alkene moiety of

Deleobuvir. Notably, this transformation is primarily mediated by gut bacteria.[3][4][5]

Deleobuvir-acyl-glucuronide: This conjugate is formed through the glucuronidation of the

carboxylic acid group of the parent drug.[3][4][6]

Metabolic Pathways
The metabolic fate of Deleobuvir is depicted in the following pathway. The initial

biotransformation can either be the reduction of the double bond to form CD 6168 or
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glucuronidation to form the acyl glucuronide. CD 6168 can also undergo subsequent

glucuronidation.
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Metabolic pathway of Deleobuvir.

Experimental Protocols
This section details the methodologies employed in key preclinical studies of Deleobuvir's
pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of Deleobuvir following oral administration.

Experimental Workflow:
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Workflow for in vivo pharmacokinetic studies.

Methodology:

Animal Model: Male Sprague-Dawley rats are typically used.

Dosing: Deleobuvir is administered orally, often as a single dose. The formulation vehicle

should be appropriate for the compound's solubility.

Blood Sampling: Blood samples are collected at predetermined time points post-dose from a

suitable site (e.g., tail vein or jugular vein).

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

Sample Analysis: Plasma concentrations of Deleobuvir and its metabolites are quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and

CL are calculated using non-compartmental analysis (NCA).

In Vitro Metabolic Stability Assays
Objective: To assess the metabolic stability of Deleobuvir in liver microsomes and hepatocytes

from various species.

Experimental Workflow:
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Workflow for in vitro metabolic stability assays.

Methodology for Liver Microsomes:

Incubation Mixture: A typical incubation mixture contains liver microsomes (from rat, dog,

monkey, or human), Deleobuvir at a specified concentration (e.g., 1 µM), and a buffer

system.

Initiation: The reaction is initiated by adding a cofactor solution, most commonly NADPH.

Incubation: The mixture is incubated at 37°C with shaking.

Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60

minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

Analysis: The concentration of the remaining Deleobuvir is determined by LC-MS/MS.

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the

disappearance rate of the parent compound.

Methodology for Hepatocytes:

Cell Suspension: Cryopreserved or fresh hepatocytes from the desired species are prepared

in a suitable incubation medium.

Incubation: Deleobuvir is added to the hepatocyte suspension and incubated at 37°C in a

controlled atmosphere (e.g., 5% CO2, 95% humidity).
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Sampling: Aliquots of the cell suspension are collected at different time points.

Analysis and Data Interpretation: Similar to the microsome assay, the concentration of

Deleobuvir is measured over time to determine metabolic stability parameters.

Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of Deleobuvir to inhibit major CYP isoforms.

Methodology:

System: Human liver microsomes are commonly used as the enzyme source.

Probe Substrates: Specific probe substrates for individual CYP isoforms (e.g., phenacetin for

CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) are used.

Incubation: The probe substrate, human liver microsomes, and various concentrations of

Deleobuvir are incubated in the presence of NADPH.

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is

measured by LC-MS/MS.

IC50 Determination: The concentration of Deleobuvir that causes 50% inhibition (IC50) of

the probe substrate's metabolism is calculated.

Conclusion
The preclinical data available for Deleobuvir indicate that it is extensively metabolized, with

significant contributions from both hepatic enzymes and gut microbiota. The pharmacokinetic

profile in rats suggests moderate clearance and a half-life of approximately 4.4 hours. While a

comprehensive cross-species comparison of pharmacokinetics is limited by the lack of publicly

available data for dogs and monkeys, the information from rat and in vitro human systems

provides a solid foundation for understanding the ADME properties of this HCV NS5B

polymerase inhibitor. The detailed experimental protocols provided in this guide offer a

framework for designing and interpreting further preclinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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